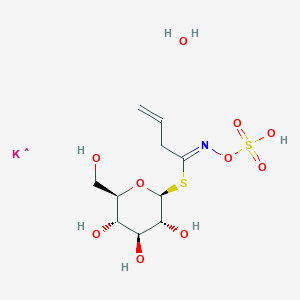![molecular formula C22H28O6 B12322741 (2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol; (+)-Lariciresinol dimethyl ether](/img/structure/B12322741.png)
(2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol; (+)-Lariciresinol dimethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol, also known as (+)-Lariciresinol dimethyl ether, is a lignan compound found in various plants. Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits. (+)-Lariciresinol dimethyl ether is particularly noted for its presence in flaxseeds, sesame seeds, and other plant sources.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Lariciresinol dimethyl ether typically involves several steps, starting from simpler organic compounds. One common synthetic route includes the following steps:
Formation of the furan ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the dimethoxyphenyl groups: This is achieved through a series of substitution reactions, where the dimethoxyphenyl groups are introduced to the furan ring.
Reduction and methylation: The final steps involve the reduction of intermediate compounds and the methylation of hydroxyl groups to form the dimethyl ether.
Industrial Production Methods
Industrial production of (+)-Lariciresinol dimethyl ether may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk synthesis of precursors: Large-scale production of the starting materials.
Catalytic reactions: Use of catalysts to improve the efficiency and yield of the reactions.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-Lariciresinol dimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone or other oxidized forms.
Reduction: Reduction reactions can lead to the formation of different hydroxylated derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
Scientific Research Applications
(+)-Lariciresinol dimethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex lignan compounds.
Biology: Studies have shown its potential antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Research is ongoing into its potential health benefits, including its role in reducing the risk of certain cancers and cardiovascular diseases.
Industry: The compound is used in the production of various pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of (+)-Lariciresinol dimethyl ether involves its interaction with various molecular targets and pathways:
Antioxidant activity: The compound scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Molecular targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
(+)-Lariciresinol dimethyl ether can be compared with other lignan compounds such as:
Secoisolariciresinol diglucoside (SDG): Found in flaxseeds, SDG is another lignan with similar antioxidant properties.
Matairesinol: Present in various plant sources, matairesinol has been studied for its potential health benefits.
Pinoresinol: This lignan is found in olive oil and has been associated with cardiovascular health benefits.
Uniqueness
What sets (+)-Lariciresinol dimethyl ether apart from these similar compounds is its specific chemical structure, which imparts unique antioxidant and anti-inflammatory properties. Its presence in various plant sources and its potential health benefits make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-24-18-7-5-14(10-20(18)26-3)9-16-13-28-22(17(16)12-23)15-6-8-19(25-2)21(11-15)27-4/h5-8,10-11,16-17,22-23H,9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWPHVUFQNWITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![17-Hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B12322668.png)
![1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)-](/img/structure/B12322670.png)
![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12322673.png)
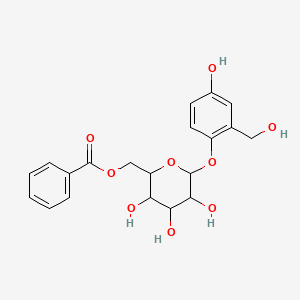
![4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one](/img/structure/B12322693.png)
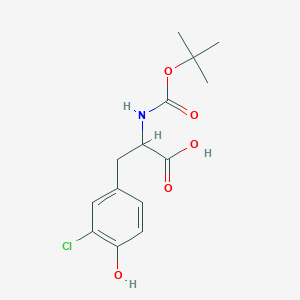
![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12322699.png)
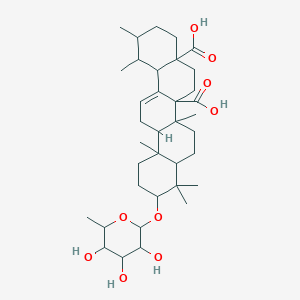
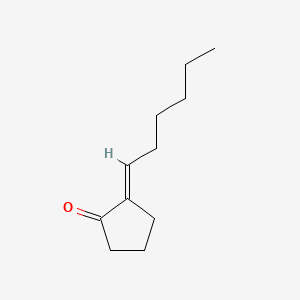
![7-Methoxy-2-(4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12322716.png)
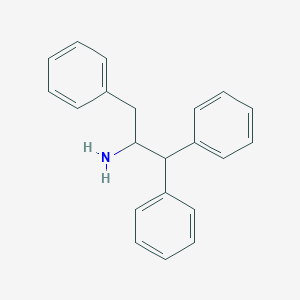

![Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane](/img/structure/B12322726.png)
